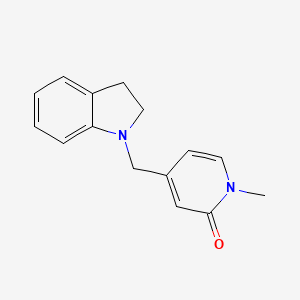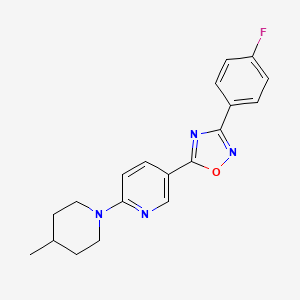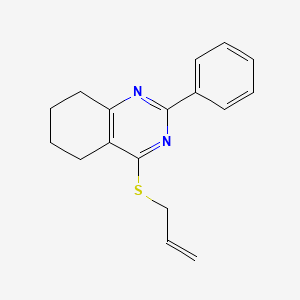
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone, also known as CTK7A, is a chemical compound that has shown potential in scientific research. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment, specifically targeting the protein kinase CK2.
Mécanisme D'action
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone works by inhibiting the activity of CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, this compound has been shown to induce cell death in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy, suggesting that it may have potential use in combination with other cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may have potential use in cancer treatment. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, more research is needed to determine its efficacy in clinical trials and its potential use in specific types of cancer.
Méthodes De Synthèse
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone involves several steps, including the condensation of 2,3-dihydro-1H-indole with 2-bromoacetophenone, followed by the reaction with methyl 2-pyridyl ketone. The resulting product is then purified and characterized using various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been studied for its potential use in cancer treatment, specifically targeting the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation and apoptosis, and has been shown to be upregulated in many types of cancer. Inhibition of CK2 has been identified as a potential therapeutic target for cancer treatment, and this compound has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-8-6-12(10-15(16)18)11-17-9-7-13-4-2-3-5-14(13)17/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOXVNMVTYXUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)

![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)


![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)

![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)
![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)

